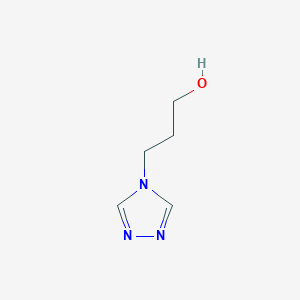
7-Chlor-2-phenylchinolin
Übersicht
Beschreibung
7-Chloro-2-phenylquinoline is an organic compound with the chemical formula C15H10ClN . It is a yellow solid with a special structure of chlorobenzene and quinoline .
Synthesis Analysis
7-Chloro-2-phenylquinoline can be prepared by chlorination of p-phenylquinoline under the catalysis of hydrogen bromide acid . The reaction conditions are generally under acidic conditions at room temperature or with heating for a period of time .Molecular Structure Analysis
The molecular formula of 7-Chloro-2-phenylquinoline is C15H10ClN . It has an average mass of 239.700 Da and a mono-isotopic mass of 239.050171 Da .Chemical Reactions Analysis
Quinoline heterocycle is a useful scaffold to develop bioactive molecules used as anticancer, antimalaria, and antimicrobials . An attempt was made to synthesize a series of novel 7-chloroquinoline derivatives .Physical And Chemical Properties Analysis
7-Chloro-2-phenylquinoline has a density of 1.2±0.1 g/cm3 . Its boiling point is 394.0±27.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 61.9±3.0 kJ/mol . The flash point is 224.3±9.3 °C . The index of refraction is 1.661 .Wissenschaftliche Forschungsanwendungen
Antimalaria-Aktivität
7-Chlor-2-phenylchinolin: wurde als Grundstruktur für die Synthese von Verbindungen mit potenter Antimalaria-Aktivität identifiziert. Der Chinolinkern ist ein häufiges Motiv in vielen Antimalariamitteln, wie z. B. Chloroquin. Derivate von 7-Chlor-chinolin können so konzipiert werden, dass sie die DNA-Synthese des Parasiten angreifen oder die Hämozoinbildung hemmen, die für das Überleben des Malaria-Erregers entscheidend ist .
Antikrebs-Eigenschaften
Forschungen haben gezeigt, dass bestimmte Chinolinderivate Antikrebseigenschaften aufweisen. Durch Modifikation der 7-Chlor-2-phenylchinolinstruktur können Wissenschaftler Verbindungen entwickeln, die die Signalwege von Krebszellen stören, Apoptose induzieren oder Angiogenese verhindern. Diese Verbindungen können so maßgeschneidert werden, dass sie spezifische Krebszelltypen mit hoher Präzision angreifen .
Antibakterielle und Antimykotische Anwendungen
Die antibakterielle und antimykotische Aktivität von Chinolinderivaten macht sie wertvoll für die Entwicklung neuer Antibiotika und Antimykotika. This compound kann als Gerüst für die Synthese von Verbindungen dienen, die die bakterielle Zellwandsynthese oder die Integrität der Pilzzellmembran stören, was eine potenzielle Lösung zur Bekämpfung von antibiotikaresistenten Stämmen bietet .
Entzündungshemmende und analgetische Wirkungen
Verbindungen, die von this compound abgeleitet sind, haben entzündungshemmende und analgetische Wirkungen gezeigt. Diese Derivate können optimiert werden, um Enzyme wie Cyclooxygenase (COX) oder Lipoxygenase (LOX) zu hemmen, die an der Entzündungsreaktion beteiligt sind. Dies macht sie zu Kandidaten für die Behandlung chronischer Entzündungskrankheiten .
Kardiovaskuläre Anwendungen
Chinolinderivate wurden auf ihre kardiovaskulären Vorteile untersucht, darunter die Behandlung von Arrhythmien und Herzinsuffizienz. Durch Modifikation der 7-Chlor-2-phenylchinolinstruktur können Forscher Moleküle erzeugen, die Ionenkanäle oder Rezeptoren im Herzen modulieren, wodurch die Herzfunktion und der Rhythmus verbessert werden .
Zentralnervensystem (ZNS)-Störungen
Die strukturelle Flexibilität von this compound ermöglicht die Entwicklung von Verbindungen, die die Blut-Hirn-Schranke überwinden und auf das ZNS wirken können. Diese Derivate können zur Behandlung verschiedener ZNS-Störungen wie Depression, Angstzuständen und Epilepsie verwendet werden, indem sie auf Neurotransmittersysteme abzielen .
Safety and Hazards
7-Chloro-2-phenylquinoline is relatively stable under general conditions, but contact with oxidants, acidic substances, and strong oxidants should be avoided . Appropriate personal protective equipment, such as gloves and glasses, should be worn when used or handled to avoid contact with eyes, skin, or respiratory tract .
Zukünftige Richtungen
Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available and highlighted herein on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Wirkmechanismus
Target of Action
7-Chloro-2-phenylquinoline, a derivative of quinoline, is known to exhibit a broad range of biological activities Quinoline derivatives are known to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Mode of Action
For instance, some quinolines inhibit hemozoin polymerization and release free toxic haem, which is a mechanism of action against malaria .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives can vary widely depending on their specific chemical structure .
Result of Action
Some quinoline derivatives have been found to be effective against multidrug-resistant tuberculosis . Another study suggests that a quinoline derivative exhibited a potent cytotoxic effect on HepG2 cells by inducing cell death, which has been associated with an increased level of Bak, a pro-apoptotic protein, and caspase-3 activation .
Action Environment
The development of new synthetic methods using more efficient energy sources and less hazardous solvents, as well as renewable and eco-friendly catalysts to attain the quinoline scaffold, can provide significant environmental and economic advantages .
Biochemische Analyse
Biochemical Properties
7-Chloro-2-phenylquinoline plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been found to interact with dihydrofolate reductase and N-myristoyl transferase, exhibiting inhibitory effects . These interactions are crucial as they can influence the metabolic pathways and cellular functions where these enzymes are involved. The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting their activity and affecting the downstream biochemical processes.
Cellular Effects
The effects of 7-Chloro-2-phenylquinoline on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, 7-Chloro-2-phenylquinoline can alter gene expression patterns, leading to changes in the production of various proteins and enzymes. These effects on cellular metabolism can result in altered energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, 7-Chloro-2-phenylquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation. Furthermore, 7-Chloro-2-phenylquinoline can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-2-phenylquinoline can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Chloro-2-phenylquinoline remains stable under certain conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of 7-Chloro-2-phenylquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response, beyond which the effects may plateau or become detrimental.
Metabolic Pathways
7-Chloro-2-phenylquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 7-Chloro-2-phenylquinoline, affecting its efficacy and safety profile.
Transport and Distribution
Within cells and tissues, 7-Chloro-2-phenylquinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of 7-Chloro-2-phenylquinoline can affect its concentration at the site of action, influencing its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 7-Chloro-2-phenylquinoline is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 7-Chloro-2-phenylquinoline can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
7-chloro-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRUCWQMUVQZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50487488 | |
| Record name | 7-chloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50487488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61687-26-1 | |
| Record name | 7-chloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50487488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61687-26-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
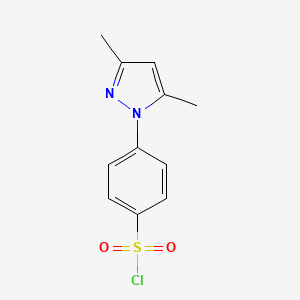
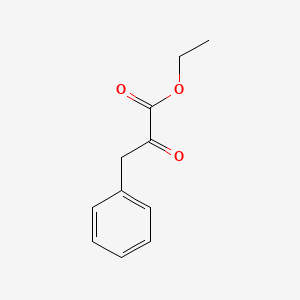
![2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313400.png)
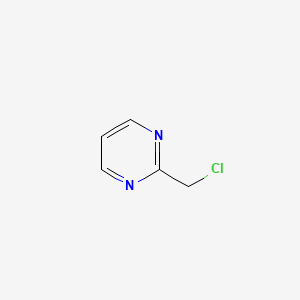


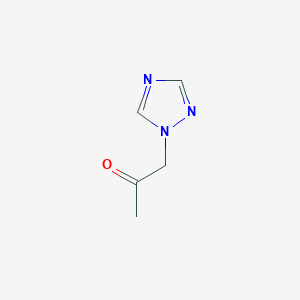
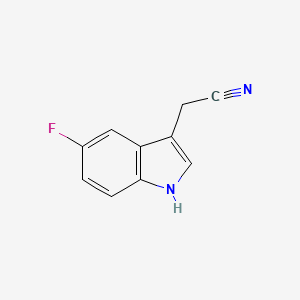
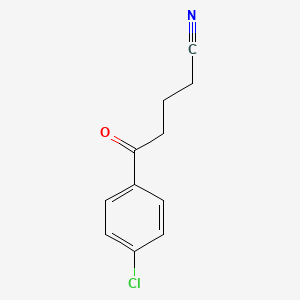

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)
